2-(Piperidin-3-ylmethyl)-1,3-benzoxazole
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Overview
Description
2-(Piperidin-3-ylmethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; often requires the presence of a catalyst or a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Piperidin-3-ylmethyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-ylmethyl)-1H-benzimidazole
- 2-(Piperidin-3-ylmethyl)-1,3-benzothiazole
- 2-(Piperidin-3-ylmethyl)-1,3-benzoxazine
Uniqueness
Compared to similar compounds, 2-(Piperidin-3-ylmethyl)-1,3-benzoxazole exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the benzoxazole ring imparts specific electronic and steric characteristics, making it a valuable scaffold in drug design and synthesis .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H16N2O/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2 |
InChI Key |
IKMVUGKZFVBMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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